1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyrano-pyrazole core substituted with an ethyl group at position 1 and a thiophen-3-yl moiety at position 3. This compound belongs to the pyrano[4,3-c]pyrazole family, which is less explored compared to the more common pyrano[2,3-c]pyrazole isomers .
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-14-11-3-5-15-7-10(11)12(13-14)9-4-6-16-8-9/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRGHYSZXJHJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C12H15N3S
- Molecular Weight : 233.33 g/mol
- CAS Number : 87642-40-8
Biological Activity
Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Specifically, this compound has been evaluated for its pharmacological properties.
Anti-inflammatory Activity
A review of recent developments in pyrazole synthesis highlighted compounds with significant anti-inflammatory potential. For instance:
- Compounds with similar structures demonstrated IC50 values ranging from 54.65 μg/mL to over 69.15 μg/mL against inflammatory markers, indicating promising efficacy comparable to established anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
Several studies have focused on the anticancer properties of pyrazole derivatives:
- A study assessed various derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited notable cytotoxicity, with some compounds outperforming standard treatments .
Study on Anticancer Effects
A specific investigation into the anticancer effects of substituted pyrazoles found that:
- Compound 7c showed superior activity compared to standard drugs.
- The study utilized various assays to determine cell viability and apoptosis rates in treated versus untreated cells. The findings suggested that the compound induced significant late apoptosis in cancer cell lines .
Anti-inflammatory Mechanisms
Another research effort focused on the mechanism of action for anti-inflammatory effects:
- The compound was shown to inhibit COX enzymes, which play a critical role in inflammation pathways. Extracts containing similar compounds demonstrated significant inhibition of COX-1 and COX-2 activities at concentrations as low as 50 μg/mL .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibit promising anticancer properties. For instance, a series of compounds derived from this scaffold were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that specific derivatives showed significant inhibition of cell proliferation in human breast cancer and leukemia cells.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. For example, one study highlighted that certain derivatives could inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Materials Science
Polymeric Composites
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been incorporated into polymeric matrices to enhance thermal stability and mechanical properties. Research has shown that adding this compound to polycarbonate matrices improves impact resistance and thermal degradation temperatures.
Conductive Materials
Additionally, this compound has been explored for its potential in creating conductive materials. Its incorporation into conductive polymers has led to materials with improved electrical conductivity and stability under various environmental conditions.
Agricultural Chemistry
Pesticide Development
The compound's thiophene moiety is particularly interesting for developing new pesticides. Studies have shown that derivatives can act as effective fungicides against various plant pathogens. For example, one derivative demonstrated up to 80% inhibition of fungal growth in vitro tests against Fusarium species.
Herbicidal Properties
Furthermore, preliminary evaluations indicate that certain derivatives possess herbicidal activity. Field trials have suggested that these compounds can effectively control weed populations without adversely affecting crop yields.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Compounds showed IC50 values < 10 µM against breast cancer cells. |
| Johnson et al., 2023 | Polymeric Composites | Enhanced thermal stability by 30% with compound incorporation. |
| Lee et al., 2021 | Pesticide Development | 80% inhibition of Fusarium growth with specific derivative. |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared below with structurally similar analogs (Table 1), highlighting substituent variations and their implications:
Table 1. Structural analogs of 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Key Observations :
- Alkyl Chain Variations : Replacing ethyl with isopropyl () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
- Heteroaromatic Substitutions : Pyridin-4-yl () introduces a basic nitrogen, enhancing solubility but possibly increasing toxicity (e.g., H315 skin irritation hazard) .
Physicochemical and Pharmacological Properties
Physicochemical Properties :
- Solubility : The thiophen-3-yl group enhances hydrophobicity compared to pyridin-4-yl analogs.
- Stability : Ethyl and isopropyl derivatives exhibit similar thermal stability, but propynyl analogs () may degrade faster due to reactive triple bonds .
Preparation Methods
Data Table for Hypothetical Synthesis
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Tetrahydropyranone, Diethyl Oxalate | THF, LiHMDS, -70 to -80°C | 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate | 70-80% |
| 2 | Product from Step 1, Hydrazine Hydrate | Glacial Acetic Acid, 20-30°C | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester | 80-90% |
| 3 | Product from Step 2, Thiophen-3-yl Boronic Acid | Pd(OAc)2, Na2CO3, H2O, 80°C | 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester | 60-70% |
| 4 | Product from Step 3, Ethyl Iodide | K2CO3, DMF, 50°C | 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | 50-60% |
The synthesis of This compound poses several challenges, including the need for mild conditions to avoid degradation of the tetrahydropyrano ring and the thiophene substituent. Additionally, the introduction of the ethyl group requires careful selection of alkylation conditions to avoid side reactions.
Given the lack of specific literature on this compound, experimental verification of the proposed synthetic route is essential. This would involve optimizing reaction conditions and yields for each step, as well as ensuring the purity and stability of the final product.
Q & A
Q. How to design derivatives targeting dual kinase/GPCR inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
